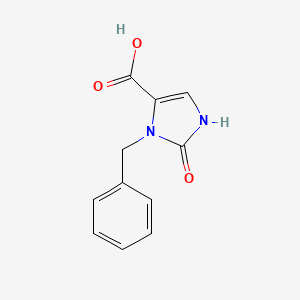

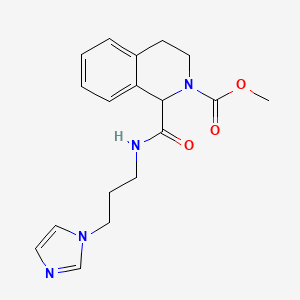

![molecular formula C27H20N4O2S2 B2368130 2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-67-3](/img/structure/B2368130.png)

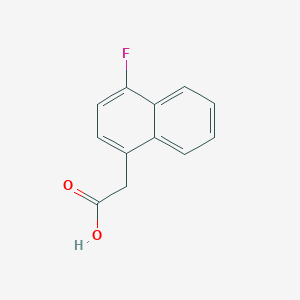

2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a structural alert with the formula C4H4S and is considered an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . 1,2,4-Triazole is another significant nucleus in many organic syntheses . Over 35 products with this nucleus have been introduced to the market .

Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods. For instance, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents . A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis

The molecular structure of thiophene and its derivatives can be analyzed using various spectroscopic methods, including FT-IR, 1H-, and 13C-NMR spectroscopy, as well as elemental analysis .Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. For example, 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one was synthesized by condensation of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with potassium carbonate in the presence of acetone .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

The compound is involved in synthetic chemistry reactions, including ene-type reactions, which involve the transfer of acyl groups. Such reactions can yield products with significant structural diversity, important for pharmaceutical and material science applications. For instance, the addition of 4-phenyl-1,2,4-triazoline-3,5-dione to unsaturated compounds can yield mixed anhydrides and products from which sulfur has been extruded, showcasing its versatility in synthetic pathways (Bottomley, Boyd, & Monteil, 1980).

Biological Activity

The compound's derivatives have been studied for their in vitro antituberculosis and cytotoxicity. For example, certain 3-heteroarylthioquinoline derivatives show promising activity against Mycobacterium tuberculosis, with minimal cytotoxic effects against mouse fibroblasts. This highlights their potential in developing new antituberculosis agents (Chitra et al., 2011).

Material Science

The compound's structural motifs have been used to design sensitive fluorescent probes for biological and biochemical applications. For example, a novel two-photon fluorescent probe based on 1,8-naphthalimide and sulfoxide units has been developed for detecting reducing agents such as DTT, showcasing its application in one- and two-photon imaging in biological systems (Sun et al., 2018).

Chemosensor Systems

Derivatives have been synthesized for chemosensor systems, exhibiting high selectivity in determining anions. Such applications are crucial for environmental monitoring and diagnostics (Tolpygin et al., 2012).

Wirkmechanismus

While the specific mechanism of action for your compound is not available, it’s known that 1,2,4-triazole acts as a major pharmacophore by interacting as a hydrogen bond acceptor and as a donor at the active site of a receptor . Its polar nature helps the nucleus of triazole to increase the solubility of the ligand, and triazole can greatly boost the pharmacological profile of the drug .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O2S2/c32-25-20-12-4-8-18-9-5-13-21(23(18)20)26(33)30(25)15-7-17-35-27-29-28-24(22-14-6-16-34-22)31(27)19-10-2-1-3-11-19/h1-6,8-14,16H,7,15,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESUEOVEDYSPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=CS6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

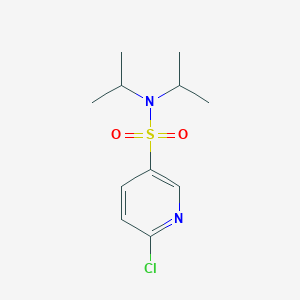

![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)

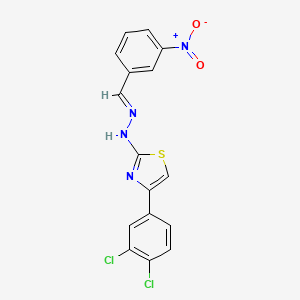

![Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2368055.png)

![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)

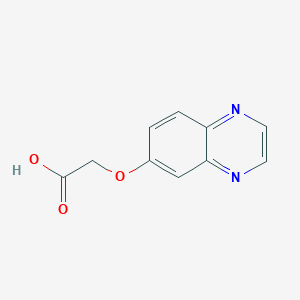

![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2368065.png)